molecular formula C7H15NO2 B2776312 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine CAS No. 89855-42-5

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine

Cat. No.: B2776312
CAS No.: 89855-42-5
M. Wt: 145.202
InChI Key: YBYAUYKHQWYPSD-UHFFFAOYSA-N
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Description

“2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H13NO2 . It is also known as (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol . This substance is used in various products such as coating products, fertilisers, fuels, washing & cleaning products, lubricants and greases, perfumes and fragrances, laboratory chemicals, air care products, plant protection products and polishes and waxes .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the molecular formula C6H13NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 131.17 , a refractive index of n20/D 1.438 (lit.) , a boiling point of 147-148 °C/14 mmHg (lit.) , and a density of 1.012 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. As a Reagent for Absolute Configuration Determination

2,2-Diphenyl-[1,3]dioxolane-4,5-dicarboxylic acid (DPD) and 2,2-dinaphthalen-2-yl-[1,3]dioxolane-4,5-dicarboxylic acid (DND), derived from dimethyl tartrate, are useful in determining the absolute configuration of alpha-chiral primary amines. These amides exhibit distinct (1)H chemical shift values based on the stereochemistry of the derivatizing agent, allowing for more error-free assignment of amine substrates' absolute configuration (Shim & Choi, 2010).

2. In Reactions with Amines in the Presence of Palladium Catalyst

The reaction of 5,5-dimethyl-4-methylene-1,3-dioxolan-2-one with primary amines in the presence of a Pd(0) catalyst yields various products, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Shi, Shen, & Chen, 2002).

3. Polyaddition with Diamine

Polyadditions of bis(five- and six-membered cyclic carbonate)s with diamine showcase the reactivity and potential use of 1,3-dioxolan derivatives in polymer science. These reactions involve compounds like 1,2-bis[3-(1,3-dioxan-2-one-5-yl)-propylthio]ethane, demonstrating the utility of these compounds in creating higher molecular weight polymers (Tomita, Sanda, & Endo, 2001).

4. In Synthesis of Chemically and Optically Pure Compounds

The compound is an important intermediate for the synthesis of gemcitabine hydrochloride, highlighting its role in the preparation of compounds with high chemical and optical purity. This application is critical in the field of medicinal chemistry and drug development (Mukarram, Chavan, Khan, & Bandgar, 2011).

5. In Heterogeneously Catalysed Condensations

The compound plays a role in the acid-catalysed condensation of glycerol with various aldehydes and ketones, forming mixtures of dioxanols and dioxolan-yl-methanols. This showcases its utility in creating novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).

6. Solid Phase Synthesis of Carbonylated Peptides

The compound is used in the solid phase synthesis of carbonylated peptides, demonstrating its relevance in peptide chemistry and the synthesis of modified biomolecules (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYAUYKHQWYPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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